![molecular formula C9H10ClF3Si B14586423 Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane CAS No. 61215-97-2](/img/structure/B14586423.png)
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two methyl groups, and a phenyl group substituted with a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane typically involves the reaction of 2-(trifluoromethyl)phenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2-(trifluoromethyl)phenylmagnesium bromide+dimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form new silicon-containing compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the phenyl ring can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or primary amines, typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include alkoxy- or amino-substituted silanes.
Oxidation Reactions: Products include silanols or siloxanes.
Reduction Reactions: Products include cyclohexyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties, such as hydrophobic coatings and high-performance polymers.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules, particularly those containing trifluoromethyl groups, which are known to enhance the metabolic stability and bioavailability of drugs.
Agrochemicals: The compound is used in the synthesis of agrochemicals that benefit from the presence of the trifluoromethyl group, which can improve the efficacy and environmental stability of the products.
Wirkmechanismus
The mechanism of action of Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane in chemical reactions involves the reactivity of the silicon-chlorine bond and the influence of the trifluoromethyl group. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to substitution reactions. The trifluoromethyl group, being highly electronegative, can influence the electronic properties of the phenyl ring, making it more reactive towards electrophilic or nucleophilic reagents. This combination of reactivity makes the compound a versatile intermediate in various synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyltrimethylsilane: Similar in structure but with three methyl groups instead of two methyl groups and one chlorine atom.
Chlorotrimethylsilane: Lacks the trifluoromethyl group, making it less reactive in certain applications.
Dimethylphenylsilane: Does not contain the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane is unique due to the presence of both the trifluoromethyl group and the silicon-chlorine bond. This combination imparts distinct reactivity and properties, making it valuable in synthetic chemistry and materials science. The trifluoromethyl group enhances the compound’s stability and reactivity, while the silicon-chlorine bond provides a site for further functionalization.
Eigenschaften
CAS-Nummer |
61215-97-2 |
|---|---|
Molekularformel |
C9H10ClF3Si |
Molekulargewicht |
238.71 g/mol |
IUPAC-Name |
chloro-dimethyl-[2-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C9H10ClF3Si/c1-14(2,10)8-6-4-3-5-7(8)9(11,12)13/h3-6H,1-2H3 |
InChI-Schlüssel |
AFYTXFFTBIZEHC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
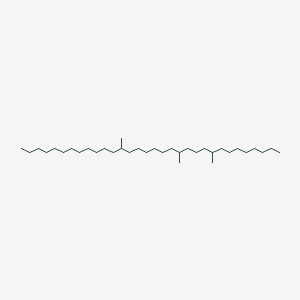
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)

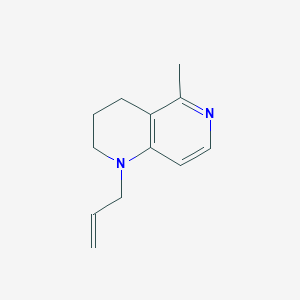
![N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14586378.png)
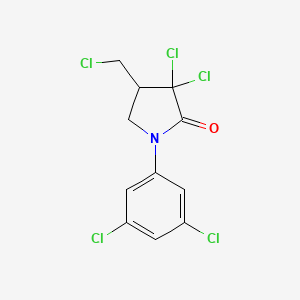
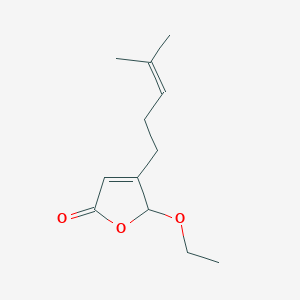

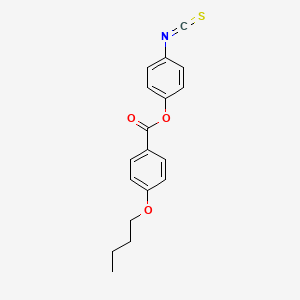
![1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14586403.png)



